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molecular formula C10H7N3S B2957582 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 25752-18-5

6-Phenylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No. B2957582
M. Wt: 201.25
InChI Key: GFPSTSCYNCOYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04354970

Procedure details

10.1 g. of 2-amino-1,3,4-thiadiazole are dissolved in 160 ml. of ethanol, 19.9 g. of α-bromoacetophenone is added and the solution is heated and stirred at reflux for 1 hour. After cooling, the solid is filtered off and dissolved in 750 ml. of water and 40 ml. of 48% hydrobromic acid. This solution is heated at reflux for 1 hour, neutralized by addition of solid ammonium acetate and refluxed 1/2 hour longer. After cooling, the product is collected on a filter, washed with water and dried. The yield of product is 13 g. melting at 127°-130° C. It has the formula: ##STR15##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[N:5][N:6]=1.Br[CH2:8][C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=O>C(O)C>[C:11]1([C:9]2[N:1]=[C:2]3[N:6]([CH:8]=2)[N:5]=[CH:4][S:3]3)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=NN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solid is filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 750 ml
TEMPERATURE
Type
TEMPERATURE
Details
This solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
neutralized by addition of solid ammonium acetate
TEMPERATURE
Type
TEMPERATURE
Details
refluxed 1/2 hour longer
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the product is collected on a filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1N=C2SC=NN2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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